molecular formula C6H12ClNO B1322720 3-Methylpiperidin-4-one hydrochloride CAS No. 4629-78-1

3-Methylpiperidin-4-one hydrochloride

Cat. No.: B1322720
CAS No.: 4629-78-1
M. Wt: 149.62 g/mol
InChI Key: GCQBLKABRBKHLY-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cocrystal Formation and Structural Analysis

Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a derivative of 3-methylpiperidin-4-one hydrochloride, has been studied for its cocrystal formation. These cocrystals belong to the monoclinic system and exhibit a disordered structure with various substituted piperidinium molecules. This research highlights the molecule's potential in crystallography and materials science (Dega-Szafran et al., 2006).

2. NMR Spectroscopy Studies

The conformations of 4-hydroxy-1-methylpiperidine betaine hydrochlorides, related to this compound, have been extensively studied using NMR spectroscopy. This research is significant for understanding the molecular structures and behavior of these compounds in various environments (Dega-Szafran, Dulewicz, & Szafran, 2006).

3. Synthesis and Biological Potential

A study on 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which relate to this compound, demonstrates their synthesis and potential in biology. This research points to possible applications in developing novel compounds with antioxidant and antimicrobial properties (Harini et al., 2014).

4. Vibrational Spectra and Theoretical Studies

Investigations into the vibrational spectra of polymorphic 4-hydroxy-1-methylpiperidine betaine hydrochlorides offer insights into the molecular geometries and properties of these compounds. This research is critical for the theoretical understanding and modeling of related molecular structures (Szafran, Koput, & Dega-Szafran, 2008).

5. Synthesis of Pharmaceutical Intermediates

The synthesis of 4-methylenepiperidine hydrochloride, closely related to this compound, has been developed as a key intermediate for the antifungal drug efinaconazole. This highlights its application in pharmaceutical synthesis (Chen et al., 2019).

Safety and Hazards

The safety information for 3-Methylpiperidin-4-one hydrochloride indicates that it may cause skin and eye irritation, and may be harmful if inhaled . It has a GHS07 signal word warning .

Future Directions

Piperidine derivatives, including 3-Methylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-methylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQBLKABRBKHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627867
Record name 3-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-78-1
Record name 3-Methylpiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-piperidin-4-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester in anhydrous DCM at 0° C., ethanolic-HCl was added slowly and the reaction mixture was allowed to stir at 25° C. for 3 h. TLC (hexanes/EtOAc 40% EtOAc) showed complete consumption of the starting material. The reaction mixture was evaporated to give racemic 3-methyl-piperidin-4-one hydrochloride which was used crude in the next reaction.
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ethanolic-HCl
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hexanes EtOAc
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